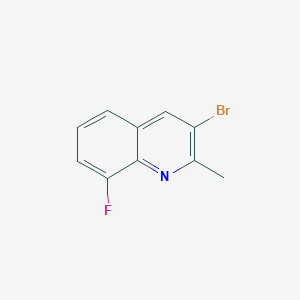

3-Bromo-8-fluoro-2-methylquinoline

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of 3-Bromo-8-fluoro-2-methylquinoline is C10H7BrFN, and its molecular weight is 240.07 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-8-fluoro-2-methylquinoline are not fully detailed in the search results. It is known to be a solid .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Anticancer Properties

3-Bromo-8-fluoro-2-methylquinoline has shown promise in pharmaceutical research, particularly in the development of anticancer drugs. The quinoline nucleus is a common structure found in many therapeutic agents due to its bioactive properties . The presence of bromo and fluoro substituents can enhance the compound’s ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

Material Science: Liquid Crystal Components

In material science, this compound could be used in the synthesis of liquid crystals. Fluorinated quinolines have applications in creating components for liquid crystal displays due to their unique structural and electronic properties . The specific substituents on the quinoline ring can influence the mesomorphic behavior of the resulting materials.

Chemical Synthesis: Building Blocks

The compound serves as a versatile building block in chemical synthesis. Its reactive sites allow for various substitutions and transformations, enabling the creation of a wide array of derivatives with potential applications in different chemical industries .

Agriculture: Pesticide Development

Fluorinated quinolines, including derivatives like 3-Bromo-8-fluoro-2-methylquinoline, are explored for their use in agriculture as pesticides. The introduction of halogen atoms can lead to compounds with enhanced pesticidal activity .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic studies to help identify or quantify similar organic compounds. Its distinct spectral properties make it suitable for such applications .

Life Sciences: Enzyme Inhibition

Research in life sciences has investigated the use of fluorinated quinolines as enzyme inhibitors. These compounds can bind to active sites of enzymes, modulating their activity, which is crucial in the study of disease mechanisms and drug development .

Antimicrobial Research: Antibacterial Agents

The structural framework of 3-Bromo-8-fluoro-2-methylquinoline is conducive to antibacterial activity. Modifications to the quinoline ring can lead to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance .

Organic Electronics: Semiconductors

Lastly, in the field of organic electronics, such fluorinated quinolines can be used to synthesize semiconducting materials for organic light-emitting diodes (OLEDs) and other electronic devices. The electron-withdrawing nature of the fluoro and bromo groups can improve the electronic properties of the resulting materials .

Safety and Hazards

The safety information for 3-Bromo-8-fluoro-2-methylquinoline includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Quinoline derivatives, including 3-Bromo-8-fluoro-2-methylquinoline, have potential applications in various fields, particularly in medicinal chemistry. There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time .

Eigenschaften

IUPAC Name |

3-bromo-8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCASVWWDPAOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-fluoro-2-methylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

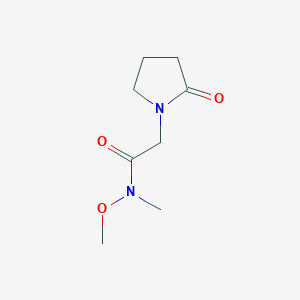

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)

![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)

amine](/img/structure/B1525994.png)

![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)

![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)